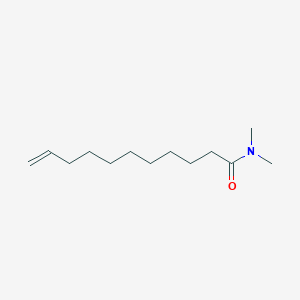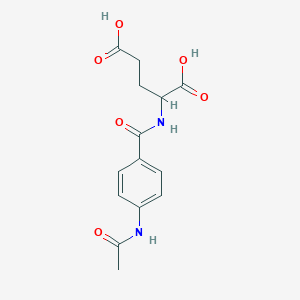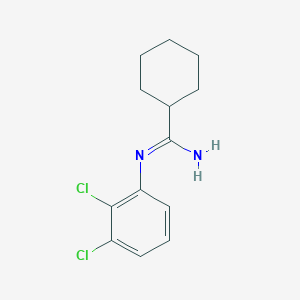
4-Desacetamido-4-fluoro Andarine-D4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Desacetamido-4-fluoro Andarine-D4 is a deuterium-labeled version of 4-Desacetamido-4-fluoro Andarine. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique isotopic labeling which allows for precise tracking and quantification of metabolic pathways .
Méthodes De Préparation
The synthesis of 4-Desacetamido-4-fluoro Andarine-D4 involves the incorporation of deuterium atoms into the molecular structure of 4-Desacetamido-4-fluoro Andarine. The specific synthetic routes and reaction conditions for this process are not widely documented in public literature. the general approach involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium . Industrial production methods would likely involve similar techniques but on a larger scale, ensuring high purity and isotopic labeling efficiency.
Analyse Des Réactions Chimiques
4-Desacetamido-4-fluoro Andarine-D4 can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.
Applications De Recherche Scientifique
4-Desacetamido-4-fluoro Andarine-D4 has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-Desacetamido-4-fluoro Andarine-D4 involves its use as a stable isotope label. This allows for the precise tracking and quantification of individual atoms in metabolic pathways. The deuterium atoms in the compound do not significantly alter its molecular properties but may slightly affect metabolic kinetics. This labeling helps distinguish between endogenous and exogenous metabolites, reducing false positives and aiding in the reconstruction of metabolic pathways .
Comparaison Avec Des Composés Similaires
4-Desacetamido-4-fluoro Andarine-D4 is unique due to its deuterium labeling, which provides advantages in tracking and quantification in metabolic studies. Similar compounds include:
4-Desacetamido-4-fluoro Andarine: The non-deuterated version of the compound.
Deuterium-labeled analogs: Other compounds labeled with deuterium for similar research purposes.
Propriétés
Formule moléculaire |
C17H14F4N2O5 |
|---|---|
Poids moléculaire |
406.32 g/mol |
Nom IUPAC |
(2S)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-3-(2,3,5,6-tetradeuterio-4-fluorophenoxy)propanamide |
InChI |
InChI=1S/C17H14F4N2O5/c1-16(25,9-28-12-5-2-10(18)3-6-12)15(24)22-11-4-7-14(23(26)27)13(8-11)17(19,20)21/h2-8,25H,9H2,1H3,(H,22,24)/t16-/m0/s1/i2D,3D,5D,6D |
Clé InChI |
KJMFOTCDISOHDX-RSZOILJCSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1OC[C@@](C)(C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)O)[2H])[2H])F)[2H] |
SMILES canonique |
CC(COC1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 4-[2-[4-(tetrazol-1-yl)phenyl]acetyl]piperazine-1-carboxylate](/img/structure/B13864554.png)
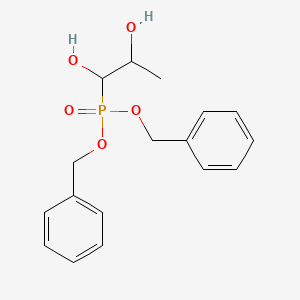
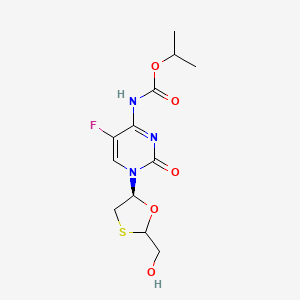
![[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-3-yl] dihydrogen phosphate;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-3-yl] dihydrogen phosphate](/img/structure/B13864562.png)
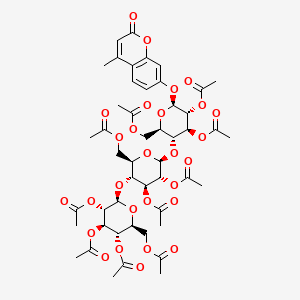
![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(Z)-(4-methylpiperazin-1-yl)iminomethyl]-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate](/img/structure/B13864578.png)
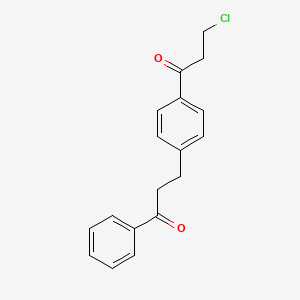


![Benz[e]acephenanthrylene-13C6](/img/structure/B13864590.png)
